2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine is a chemical compound with the molecular formula and a molecular weight of 163.22 g/mol. This compound is classified as a member of the benzodiazepine family, which are known for their psychoactive properties and interactions with gamma-aminobutyric acid (GABA) receptors. The compound is primarily utilized in scientific research and has potential applications in medicinal chemistry due to its structural characteristics.
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine can be achieved through various methods:
Methods:
Technical Details:
The molecular structure of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine features a bicyclic system that includes a diazepine ring fused to a benzene ring. Key structural data includes:
The compound's structural configuration allows it to interact effectively with biological targets, particularly GABA receptors.
2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine can undergo several types of chemical reactions:
Types of Reactions:
Technical Details:
The mechanism of action for 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine primarily involves its interaction with GABA receptors:
Physical Properties:
Chemical Properties:
Relevant data from studies indicate that variations in substituents on the benzodiazepine core can significantly affect the pharmacological activity and solubility profiles.
2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine has several scientific applications:
The benzo[e]diazepine structural motif represents a distinct topological variation compared to classical anxiolytic benzodiazepines (which typically feature benzo[b] fusion). This compound's cis-fused bicyclic system with partial saturation exhibits significant conformational flexibility, adopting both boat and chair configurations under physiological conditions. This flexibility enables optimized interactions with the allosteric binding pocket of GABAA receptors [9]. The critical structural determinant for receptor subtype selectivity appears to be the 8-amino substitution, which forms a hydrogen-bonding network with αH101 on the extracellular domain of α-containing subunits—a key interaction confirmed through site-directed mutagenesis studies [4].
Table 1: Binding Affinity Profiling Across GABAA Receptor Subtypes
Receptor Subtype | Ki (nM) | Relative Efficacy (%) | Key Binding Determinants |
---|---|---|---|
α1β2γ2 | 48.7 ± 5.2 | 85 ± 6 | H-bond with α1H101, hydrophobic interaction with γ2F77 |
α2β3γ2 | 32.1 ± 3.8 | 92 ± 4 | Enhanced electrostatic complementarity with α2 extracellular domain |
α3β3γ2 | 127.5 ± 11.3 | 63 ± 7 | Steric hindrance from α3F129 |
α5β3γ2 | 89.6 ± 8.4 | 78 ± 5 | Hydrophobic pocket accommodation of tetrahydro ring |
δ-containing extrasynaptic | >500 | <20 | Lack of γ2 subunit and binding pocket incompatibility |
Comparative molecular docking analyses reveal a 30% reduction in binding energy stabilization for α3-containing subtypes versus α2-containing subtypes, explaining the differential affinity. The protonatable amine at position 8 enables salt bridge formation with E155 in high-affinity subtypes, while the partially saturated diazepine ring allows deeper penetration into the binding pocket than planar structures [4] . This distinctive binding profile suggests a potentially differentiated clinical effect spectrum compared to classical 1,4-benzodiazepines, with reduced sedative burden predicted from the α1/α2 binding ratio of 1.52 [7].
Beyond GABAergic modulation, this diazepine derivative demonstrates significant interactions with monoaminergic systems. Microdialysis measurements in prefrontal cortex show a 40% elevation in extracellular serotonin (5-HT) at 1 mg/kg dosing—comparable to the SSRI fluoxetine but with faster onset (Tmax = 35 minutes). This serotonergic effect occurs via indirect modulation: enhanced GABAergic inhibition of 5-HT1A autoreceptors increases raphe nucleus firing, subsequently elevating cortical 5-HT release . Dopaminergic interactions are more complex, with dose-dependent dual effects: at 0.5-1 mg/kg, ventral tegmental area dopamine increases by 25% (mediated through disinhibition of dopaminergic neurons), while higher doses (2.5 mg/kg) demonstrate D2 receptor antagonism with Ki = 186 nM .
Table 2: Neurochemical Effects in Anxiety-Related Pathways
Neurotransmitter System | Effect Magnitude | Brain Region Specificity | Putative Mechanism |
---|---|---|---|
Serotonin (5-HT) | ↑ 40% extracellular concentration | Prefrontal cortex > Amygdala | Disinhibition of raphe nucleus via GABAA autoreceptors |
Dopamine (DA) | ↑ 25% at low dose; ↓ at high dose | Nucleus accumbens > Striatum | Dose-dependent VTA disinhibition vs. D2 antagonism |
Glutamate | ↓ 18% synaptic release | Hippocampus | Presynaptic GABAB mediated inhibition |
NPY | ↑ Expression 2.1-fold | Amygdala, Hypothalamus | Enhanced NPY-Y1 receptor signaling |
In conflict-based anxiety models (elevated plus maze, Vogel conflict test), the compound demonstrates an inverted U-shaped dose-response curve. Maximum anxiolytic efficacy (75% open arm time increase) occurs at 1 mg/kg—significantly above this dose, anxiolytic effects diminish due to emerging dopaminergic antagonism. This contrasts with classical benzodiazepines like diazepam, which show linear dose-response relationships until sedation dominates. The unique profile suggests potential advantages in maintaining anxiolytic efficacy without inducing emotional blunting, particularly in stress-induced anxiety paradigms where monoaminergic systems are dysregulated [7]. Pathway-specific c-Fos expression mapping confirms preferential engagement of cortico-limbic circuits over striatal regions, correlating with reduced motor impairment liability .
Electrophysiological characterization reveals dose-dependent effects on sleep architecture and neuronal oscillation patterns. At sedative doses (2.5 mg/kg i.p.), cortical EEG shows a 45% increase in delta power (0.5-4 Hz) during non-REM sleep, alongside spindle frequency acceleration (12.5 → 14.2 Hz). These effects emerge without suppressing REM sleep percentage—a notable divergence from classical benzodiazepines like midazolam, which reduce REM by 30-60% at equivalent sedative doses [1]. Intracellular recordings from ventrolateral preoptic nucleus (VLPO) neurons demonstrate a 2.8-fold increase in firing probability, mediated through potentiation of endogenous GABA currents rather than direct agonism [1].
Table 3: Electrophysiological Profile in Rodent Models
Parameter | Effect (2.5 mg/kg) | Comparison with Midazolam | Neural Correlate |
---|---|---|---|
Delta power increase | +45% ± 6% | Greater than midazolam (+32%) | Enhanced slow-wave synchronization |
Spindle frequency | 14.2 ± 0.3 Hz | Faster than midazolam (13.1 Hz) | Thalamocortical circuit modulation |
REM suppression | <10% reduction | Significantly less than midazolam (40-60%) | Minimal brainstem REM-off activation |
Sleep latency | Reduced 65% | Comparable to midazolam | VLPO neuron potentiation |
Respiratory depression | Absent at sedative doses | Significant with midazolam | Minimal brainstem depression |
The compound's hypnotic actions involve thalamocortical rhythm modulation, evidenced by augmented sleep spindle density (22%) and accelerated spindle frequency. Unlike traditional benzodiazepines, it exhibits minimal suppression of ventilatory parameters at sedative doses—a critical safety correlate attributed to its low affinity for α4/α6-containing GABAA receptors in brainstem respiratory centers. In sleep-deprivation recovery models, the compound enhances slow-wave sleep consolidation without altering total sleep duration, suggesting potential applications in sleep quality enhancement rather than merely sleep induction [1] . The preservation of natural sleep architecture and respiratory stability presents a significant pharmacodynamic advantage over existing hypnotics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7